N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(4-methylphenyl)ethanediamide
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Overview
Description
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(4-methylphenyl)ethanediamide is a complex organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of a quinoline ring system, an ethyl group, and a p-tolyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(4-methylphenyl)ethanediamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline derivative. This can be achieved through the Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base. The resulting quinoline derivative is then subjected to alkylation to introduce the ethyl group.
The next step involves the formation of the oxalamide moiety. This can be achieved by reacting the quinoline derivative with oxalyl chloride in the presence of a base, followed by the addition of p-toluidine. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the efficiency of the process. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(4-methylphenyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out in an organic solvent such as acetonitrile.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are carried out in an inert solvent like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions. The reactions are typically carried out in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and substituted quinoline derivatives. These products can have different properties and applications depending on the nature of the substituents.
Scientific Research Applications
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(4-methylphenyl)ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to modulate specific molecular pathways makes it a promising candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(4-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(4-methylphenyl)ethanediamide can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline ring system and have similar chemical properties. the presence of different substituents can lead to variations in their biological activities and applications.
Oxalamide derivatives: These compounds share the oxalamide moiety and have similar chemical properties. The presence of different substituents can lead to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct properties and makes it valuable in various fields of research.
Properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-3-25-14-4-5-18-15-17(8-11-20(18)25)12-13-23-21(26)22(27)24-19-9-6-16(2)7-10-19/h6-11,15H,3-5,12-14H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSSCTLDUAVLKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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